N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the adamantane core: This can be achieved through various methods, such as the catalytic hydrogenation of adamantane precursors.
Introduction of the triazole ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as using azides and alkynes in the presence of a copper catalyst.
Attachment of the sec-butylphenyl group: This can be done through a substitution reaction, where the phenyl group is introduced using a suitable halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, bases, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has several applications in scientific research, including:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Chemistry: The compound may serve as a precursor or intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N1-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-sec-butylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(2-sec-butylphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate
Uniqueness
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE stands out due to its unique combination of structural features, such as the adamantane core, triazole ring, and sec-butylphenyl group
Properties
Molecular Formula |
C23H29ClN4O |
---|---|
Molecular Weight |
413g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29ClN4O/c1-3-15(2)18-6-4-5-7-19(18)26-20(29)22-9-16-8-17(10-22)12-23(11-16,13-22)28-14-25-21(24)27-28/h4-7,14-17H,3,8-13H2,1-2H3,(H,26,29) |
InChI Key |
HMXVEDOBUCVTKW-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.